molecular formula C16H18N2O4S B6137752 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B6137752
M. Wt: 334.4 g/mol
InChI Key: KKPULQRIIHFBBH-UHFFFAOYSA-N
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Description

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the hydrazinyl and thiophene moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazinyl and thiophene moieties may play a role in binding to enzymes or receptors, modulating their activity. The bicyclic structure could also influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Unique due to its combination of a bicyclic heptene ring and a thiophene derivative.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the hydrazinyl and thiophene moieties, making it less versatile in chemical reactions.

    4,5-Dimethylthiophene-3-carboxylic acid:

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. The combination of the bicyclic heptene ring and the thiophene derivative provides a unique scaffold for further functionalization and exploration.

Properties

IUPAC Name

3-[[(4,5-dimethylthiophene-3-carbonyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-7-8(2)23-6-11(7)14(19)17-18-15(20)12-9-3-4-10(5-9)13(12)16(21)22/h3-4,6,9-10,12-13H,5H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPULQRIIHFBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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